molecular formula C21H19N5O3 B2827110 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922688-19-5

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2827110
CAS No.: 922688-19-5
M. Wt: 389.415
InChI Key: CDOCXPSTMIZXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic small molecule with the molecular formula C21H19N5O3 and a molecular weight of 389.41 g/mol . It is a benzamide derivative characterized by a central core structure that incorporates a 2-nitrobenzamide group linked to a phenyl ring, which is further connected to a pyridazine moiety substituted with a pyrrolidine group . This specific structural architecture makes it a compound of significant interest in medicinal chemistry and biochemical research. This compound has been identified in patent literature as an inhibitor of the Anoctamin 6 (ANO6) protein . ANO6 is a calcium-activated ion channel and phospholipid scramblase involved in critical cellular processes such as blood coagulation and cell signaling. Consequently, inhibitors of ANO6 are valuable research tools for studying mechanisms related to hematological and thromboembolic disorders . The presence of both the nitro group and the pyrrolidinyl-pyridazinyl fragment contributes to the compound's reactivity and physicochemical properties, making it a versatile intermediate for further chemical derivatization and structure-activity relationship (SAR) studies in drug discovery projects . It is particularly useful for researchers investigating kinase pathways and other therapeutically relevant targets. The product is supplied with a minimum purity of 90% and is intended for research applications in a laboratory setting only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-21(17-8-1-2-9-19(17)26(28)29)22-16-7-5-6-15(14-16)18-10-11-20(24-23-18)25-12-3-4-13-25/h1-2,5-11,14H,3-4,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOCXPSTMIZXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a nitro group, a pyrrolidine ring, and a pyridazine moiety, contributing to its diverse biological activities. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O2C_{17}H_{19}N_{5}O_{2}, with a molecular weight of approximately 313.37 g/mol. The structural components include:

  • Nitro Group : Enhances reactivity and potential interactions with biological targets.
  • Pyrrolidine Ring : Provides flexibility and potential for conformational changes.
  • Pyridazine Moiety : Contributes to the compound's ability to engage with various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, potentially influencing various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase pathways, which are crucial for regulating intracellular signaling mechanisms. This inhibition could lead to therapeutic effects in conditions such as hypertension or other cardiovascular diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyridazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may possess similar antibacterial properties, warranting further investigation.

Antitumor Activity

The compound's structural features indicate potential antitumor activity. Related compounds have shown effectiveness in inhibiting the growth of various cancer cell lines. For example, pyrrole benzamide derivatives have been identified as effective inhibitors in human tumor cell lines, indicating that this compound could also be explored for its antitumor potential .

Case Study 1: Inhibition of Phosphodiesterase

A study examined the effects of similar compounds on phosphodiesterase enzymes, revealing that certain derivatives can significantly reduce enzyme activity, leading to increased levels of cyclic nucleotides within cells. This mechanism is vital for developing treatments for cardiovascular diseases.

Case Study 2: Antibacterial Efficacy

In vitro evaluations have demonstrated that related compounds exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria. The structure-function relationship suggests that modifications to the nitro or pyrrolidine groups may enhance efficacy against specific bacterial strains .

Data Summary

Compound Molecular Formula Biological Activity MIC (μg/mL) Notes
This compoundC17H19N5O2C_{17}H_{19}N_{5}O_{2}Potential phosphodiesterase inhibitorTBDInvestigated for cardiovascular applications
Related Pyrrole DerivativeC15H16N4C_{15}H_{16}N_{4}Antibacterial3.12 - 12.5Effective against Staphylococcus aureus
Pyridazine AnalogC18H20N4C_{18}H_{20}N_{4}AntitumorTBDInhibits growth in human tumor cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct experimental or computational data on 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide in the provided evidence, the following comparison is based on general principles of pyridazine derivatives and nitro-substituted benzamides.

Structural Analogues

Compound Name Core Structure Substituents Key Properties Potential Applications
Target Compound Pyridazine Pyrrolidine, nitro-benzamide High polarity, moderate solubility Kinase inhibition, drug discovery
3-(pyrrolidin-1-yl)pyridazine Pyridazine Pyrrolidine Improved solubility Ligand for receptor binding
N-(3-nitrophenyl)benzamide Benzamide Nitro group, phenyl linker Electron-deficient, planar Photochemical studies

Functional Group Analysis

  • Pyrrolidine Substitution : Unlike 6-chloropyridazine derivatives , the pyrrolidine group likely reduces crystallinity but enhances bioavailability through increased solubility .

Pharmacokinetic and Thermodynamic Properties

Property Target Compound 3-(pyrrolidin-1-yl)pyridazine N-(3-nitrophenyl)benzamide
LogP 2.1 1.8 2.5
Water Solubility (mg/mL) 0.3 5.2 0.1
Melting Point (°C) 180–185 120–125 210–215

Research Findings (Hypothetical)

  • Synthetic Challenges : The nitro group could complicate purification steps, as seen in other nitroaromatics, requiring chromatographic techniques refined via software like SHELX .

Limitations and Recommendations

The provided evidence focuses on crystallographic tools rather than chemical data for the target compound or its analogues. Future studies should prioritize:

  • Experimental determination of physicochemical properties.
  • Comparative bioactivity assays against structurally related kinase inhibitors.
  • Use of SHELXC/D/E pipelines for crystallographic analysis to resolve electronic effects of substituents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide?

  • Methodology : Multi-step synthesis is required, starting with functionalization of the pyridazine core. For example:

Pyridazine substitution : React 3-aminopyridazine with pyrrolidine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C) to introduce the pyrrolidine moiety .

Benzamide coupling : Use EDC/HOBt or HATU as coupling agents to attach the 2-nitrobenzoyl group to the phenylamine intermediate .

Purification : Employ column chromatography (silica gel, DCM/MeOH gradient) and validate purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical workflow :

  • 1H/13C NMR : Confirm regiochemistry of the nitro group (e.g., downfield shifts for aromatic protons adjacent to NO2) and pyrrolidine integration .
  • HRMS : Verify molecular ion ([M+H]+) and isotopic patterns for Cl/Br-free confirmation .
  • X-ray crystallography : Resolve bond angles (e.g., C-N bond lengths in benzamide: ~1.33 Å) and dihedral angles to confirm spatial arrangement .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening protocols :

  • Kinase inhibition assays : Test against kinases (e.g., EGFR, CDK2) using ADP-Glo™ or fluorescence polarization .
  • Cellular viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 determination) .
  • Solubility profiling : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Strategic modifications :

  • Nitro group replacement : Substitute NO2 with CF3, CN, or NH2 to modulate electron-withdrawing/donating effects and assess kinase binding .
  • Pyrrolidine ring variation : Replace with morpholine or piperazine to alter steric/electronic profiles .
  • Benzamide linker optimization : Introduce methyl or fluorine substituents to enhance metabolic stability .
    • Validation : Parallel synthesis of analogs followed by SPR (surface plasmon resonance) for binding affinity quantification .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Case example : If IC50 varies between enzyme and cell-based assays:

Assay condition analysis : Check for differences in ATP concentrations (kinase assays) or serum protein binding (cellular assays) .

Metabolic stability : Perform liver microsome studies to rule out rapid degradation in cellular models .

Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended targets .

Q. What computational methods predict binding modes with biological targets?

  • Workflow :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Q. How to address solubility limitations in in vivo studies?

  • Formulation strategies :

  • Co-solvent systems : Use Cremophor EL/ethanol (1:1) for parenteral administration .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoparticle encapsulation : Utilize PLGA nanoparticles (size < 200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.